Deca-3,7-dien-2-one
Description
Structural Classification and Nomenclature of Deca-3,7-dien-2-one
The name "this compound" is derived from the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). A breakdown of the name reveals the compound's structure: "Deca-" signifies a ten-carbon aliphatic chain, "-dien-" indicates the presence of two carbon-carbon double bonds, and "-one" points to a ketone functional group. The numbers specify the locations of these features: the ketone's carbonyl group is on the second carbon atom, and the double bonds begin at the third and seventh carbon atoms.
Structurally, the double bond at the C3-C4 position is conjugated with the C2-ketone, forming an α,β-unsaturated ketone moiety. The second double bond, at the C7-C8 position, is isolated from this conjugated system. This configuration is crucial as it dictates the molecule's electronic properties and reactivity patterns.
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
Contextualization of this compound Analogues in Organic Synthesis and Natural Product Chemistry
While this compound itself is not a prominent natural product, the dienone structural motif is a key feature in a wide array of biologically active compounds and a versatile intermediate in organic synthesis. ontosight.ainih.gov Dienone-containing structures are found in numerous natural products, including terpenoids and steroids. chinesechemsoc.orgresearchgate.net
In the realm of organic synthesis, dienones are valuable building blocks. The conjugated system of the α,β-unsaturated ketone allows for various transformations, including 1,4-conjugate additions (Michael additions) and cycloaddition reactions like the Diels-Alder reaction. nih.gov The isolated double bond can also undergo selective chemical modifications. These reactions are foundational for constructing complex molecular architectures and have been employed in the total synthesis of natural products. nih.govrsc.org For example, research has demonstrated the use of chiral catalysts to achieve highly selective additions to acyclic dienones, providing routes to stereochemically rich products. organic-chemistry.org Furthermore, dienone-containing spirocycles, such as spiro[4.5]this compound derivatives, are found in marine natural products and are targets for synthetic efforts. researchgate.netresearchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (3E,7E)-Deca-3,7-dien-2-one |
| (3E,7Z)-Deca-3,7-dien-2-one |
| (3Z,7E)-Deca-3,7-dien-2-one |
| (3Z,7Z)-Deca-3,7-dien-2-one |
Structure
2D Structure
3D Structure
Properties
CAS No. |
189684-20-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
deca-3,7-dien-2-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-7-8-9-10(2)11/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI Key |
VALLPPJVHNQXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=CC(=O)C |
Origin of Product |
United States |
Reaction Mechanisms and Transformational Chemistry of Deca 3,7 Dien 2 One Frameworks
Mechanistic Studies of Pericyclic Rearrangements
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The decadienone framework is particularly amenable to these transformations due to its conjugated π-system.
Thermal and Photochemical Isomerizations
The isomerization of dienones can be induced by either thermal or photochemical energy, often leading to structurally distinct products depending on the method of excitation. The specific arrangement of double bonds and the carbonyl group within the decadienone structure dictates the viable reaction pathways.
Research into related polycyclic decadienone systems provides significant insight into these processes. For instance, the irradiation of the AlEtCl₂ complex of endo-tricyclo[5.2.1.0²,⁶]deca-4,8-dien-3-one (a complex polycyclic decadienone) induces a photoisomerization. uam.es This reaction results in the formation of an exo-tricyclo[5.3.0.0²,⁶]decan-3-one derivative. uam.es This transformation is a clean photochemical process, with control experiments confirming that the interconversion is not thermally induced. uam.es The reaction can be formally described as a suprafacial 1,3-sigmatropic shift. uam.es Interestingly, this photoisomerization is reversible, with the product capable of regenerating the starting material upon further irradiation, establishing a photostationary state. uam.es
Studies on other cyclic dienones have shown that the reaction's course is highly dependent on the electronic state of the molecule (singlet vs. triplet excited state). For example, cyclopent-2-enyl methyl ketones undergo a 1,3-acetyl shift from the singlet excited state, whereas the triplet state leads to a 1,2-acetyl shift and cyclization. csic.es These findings highlight the complexity of photochemical rearrangements and the potential for multiple reaction pathways from a single decadienone precursor.
| System | Conditions | Primary Transformation | Key Findings | Reference |
| endo-Tricyclo[5.2.1.0²,⁶]deca-4,8-dien-3-one | Photochemical (Irradiation, -50°C, CHCl₃, with AlEtCl₂) | Isomerization to exo-tricyclo[5.3.0.0²,⁶]decan-3-one | Reversible, photochemically induced 1,3-sigmatropic shift. | uam.es |
| Cyclopent-2-enyl methyl ketones | Photochemical (Irradiation) | Singlet state: 1,3-acetyl shift; Triplet state: 1,2-acetyl shift & cyclization | Reaction pathway is multiplicity-specific. | csic.es |
Sigmatropic Rearrangements (e.g.,uh.edunih.gov-Sulfoxide-Sulfenate Rearrangements)
Sigmatropic rearrangements involve the intramolecular migration of a sigma bond across a π-electron system. wpmucdn.com The notation [i,j] indicates that the bond migrates across a framework of 'i' and 'j' atoms. wpmucdn.com While the basic Deca-3,7-dien-2-one framework is a candidate for various sigmatropic shifts (like nih.govlibretexts.org-hydrogen shifts), more complex rearrangements become accessible with appropriate functionalization.
A prominent example is the uh.edunih.gov-sigmatropic rearrangement of allylic sulfoxides, often called the Mislow-Evans rearrangement. nih.govlibretexts.org This reaction transforms an allylic sulfoxide (B87167) into an allylic sulfenate ester, which can then be cleaved by a thiophile to yield an allylic alcohol. nih.govlibretexts.org The process is synthetically valuable as it proceeds with a high degree of stereocontrol, transferring chirality from the sulfur atom to a new stereogenic carbon center. nih.gov
While direct studies on a this compound sulfoxide are not prominent, research on other 2-sulfinyl dienes demonstrates the mechanism. The reaction is typically initiated by a base, which causes an allylic deprotonation to form a bis-allylic sulfoxide anion intermediate. uh.edunih.govacs.org This intermediate then undergoes the uh.edunih.gov-sigmatropic rearrangement to the sulfenate. uh.edunih.govacs.org The regioselectivity and stereoselectivity of this rearrangement are highly dependent on the substitution pattern of the diene system. nih.govacs.org
Cope Rearrangement in Polycyclic Decadienones
The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. wpmucdn.comnih.gov This thermally induced, concerted reaction proceeds through a cyclic, often chair-like, transition state and results in the isomerization of the 1,5-diene framework. nih.gov In the context of decadienone chemistry, this rearrangement is particularly relevant for polycyclic structures where the 1,5-diene moiety is part of a larger, often strained, ring system.
Research on carbomethoxy-substituted 3α- and 5α-hydroxytricyclo[5.2.1.0²,⁶]decadienes, which contain a core decadienone-related structure, demonstrates a facile Cope rearrangement. nih.gov The driving force for this rearrangement in polycyclic systems is often the release of ring strain.
For example, palladium-catalyzed [6+3] cycloadditions with tropones can form bicyclo[4.3.1]decadiene structures. These adducts, containing a 1,5-diene unit, can then undergo a thermal nih.govnih.gov sigmatropic (Cope) rearrangement to yield bicyclo[3.3.2]decadienes in good yields.
Oxa-Di-Pi-Methane Rearrangements
The oxa-di-π-methane rearrangement is a characteristic photochemical reaction of β,γ-unsaturated ketones. It is the oxygen-heteroatom analogue of the di-π-methane rearrangement. This transformation converts a β,γ-unsaturated ketone into a saturated α-cyclopropyl ketone via a formal 1,2-acyl shift and bond formation between the former α and γ carbon atoms. nih.gov
The mechanism is understood to proceed from the triplet excited state of the ketone. For a decadienone framework to undergo this reaction, it must possess β,γ-unsaturation relative to the carbonyl group. For instance, if the structure were isomerized to Deca-4,8-dien-2-one, it would be a suitable substrate.
Studies on related structures, such as spiro[5.5]undeca-1,3-dien-7-ones, illustrate this process clearly. Upon acetone-sensitized irradiation (which populates the triplet state), these ketones rearrange to form annelated bicyclo[3.1.0]hexen-2-yl ketone products. The reaction involves a 1,2-acyl shift influenced by substituents on the diene system, consistent with an oxa-di-π-methane mechanism. The stereochemistry of the rearrangement has also been a subject of detailed investigation.
Cascade and Domino Reactions
Cascade or domino reactions are processes in which a single event triggers a sequence of subsequent intramolecular reactions, rapidly building molecular complexity from a simple starting material. The decadienone framework, with its multiple reactive sites, is an excellent substrate for designing such sequences.
Nucleophile-Initiated Domino Reaction Mechanisms
The electrophilic nature of the carbonyl carbon and the carbons of the conjugated system in decadienones makes them susceptible to attack by nucleophiles, which can initiate a cascade of bond-forming events.
A clear example is found in the reactions of 1,1,1,10,10,10-hexahalo-4,7-dimethoxydeca-3,7-dien-2,9-diones, which are functionalized decadienone derivatives. These compounds undergo a cyclocondensation reaction with nucleophiles like hydroxylamine (B1172632) and various hydrazines. uh.edu In this domino process, the initial nucleophilic attack is followed by a cyclization and dehydration sequence. When two equivalents of the nucleophile are used, the reaction proceeds at both ends of the symmetric molecule to afford 1,2-bis(azolyl)ethanes. uh.edu For example, reaction with hydroxylamine yields 1,2-bis(isoxazolyl)ethanes, while reaction with hydrazine (B178648) yields 1,2-bis(pyrazolyl)ethanes. uh.edu
This process demonstrates a powerful strategy where the decadienone scaffold acts as a "2 x CCC" building block that reacts with two "N-N" or "N-O" blocks to assemble complex heterocyclic structures in a single synthetic operation.
| Substrate | Nucleophile | Solvent/Conditions | Product Type | Reference |
| 1,1,1,10,10,10-Hexachloro-4,7-dimethoxydeca-3,7-dien-2,9-dione | Hydroxylamine hydrochloride | Pyridine/Ethanol, 78°C | 1,2-bis(5'-trichloromethylisoxazol-3'-yl)ethane | uh.edu |
| 1,1,1,10,10,10-Hexafluoro-4,7-dimethoxydeca-3,7-dien-2,9-dione | Hydrazine monohydrate | Acetonitrile (B52724), RT | 1,2-bis(5'-trifluoromethylpyrazol-3'-yl)ethane | uh.edu |
| 1,1,1,10,10,10-Hexachloro-4,7-dimethoxydeca-3,7-dien-2,9-dione | Phenylhydrazine | Chloroform, RT | 1,2-bis(1'-phenyl-5'-trichloromethylpyrazol-3'-yl)ethane | uh.edu |
Gold(I)-Catalyzed Tandem Rearrangements in Spirocyclization
While specific studies on this compound are not prevalent, the principles of gold(I) catalysis on analogous enyne systems provide a strong predictive framework for its reactivity. Gold(I) catalysts are renowned for their ability to activate alkynes and allenes, initiating cascade reactions that can lead to the formation of complex polycyclic and spirocyclic structures from acyclic precursors. rsc.orgacs.org For a molecule like this compound, if modified to contain an appropriately positioned alkyne, it could undergo gold-catalyzed spirocyclization.
These reactions often proceed through a series of tandem events, which can include acyloxy migration, Nazarov cyclization, and subsequent intramolecular cyclizations. rsc.orgresearchgate.net For instance, a hypothetical derivative of this compound could be engineered to undergo a cascade reaction involving a 1,2- or 1,3-acyloxy migration, followed by a Nazarov cyclization to form a cyclopentadienyl (B1206354) intermediate. This intermediate could then be trapped intramolecularly to forge a spirocyclic framework. rsc.org The specific pathway, whether it be a 5-exo-dig or 6-endo-dig cyclization, would be dependent on the substitution pattern of the starting material. rsc.org This methodology has been successfully applied to synthesize a variety of spirocyclic compounds, including those containing indoline-3-one and azaspiro[4.5]decadienone cores. rsc.orgchemrxiv.org The versatility of gold catalysis is further highlighted by its application in the late-stage functionalization of complex molecules and natural products under mild conditions. rsc.org
Electrophilic and Nucleophilic Additions to Conjugated Dienone Systems
The conjugated dienone system within this compound is a hub of reactivity, susceptible to both electrophilic and nucleophilic attacks. The presence of two double bonds in conjugation with a carbonyl group creates a delocalized π-electron system, leading to multiple reactive sites.
Electrophilic Addition: Electrophilic addition to a conjugated diene can result in both 1,2- and 1,4-addition products. libretexts.orglibretexts.org The reaction is initiated by the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.orgyoutube.com The subsequent attack by a nucleophile can occur at either of the carbons bearing a partial positive charge, leading to a mixture of products. libretexts.org The ratio of these products is often dependent on reaction conditions such as temperature. libretexts.org
Nucleophilic Addition: Nucleophilic additions to conjugated dienones, particularly Michael or conjugate additions, are fundamental transformations in organic synthesis. These reactions can be catalyzed by various means, including organocatalysts and metal complexes. For example, the double conjugate addition of thiols to dienones can be catalyzed by amino acids, affording the corresponding adducts in high yields. scientific.net Similarly, asymmetric double-conjugate additions of alkenylboronic acids to dienones have been achieved using chiral diols as catalysts, producing bis-adducts with excellent stereoselectivity. rsc.orgrsc.org Grignard reagents have also been shown to add to α,β-γ,δ-dienones with high regioselectivity, favoring 1,4-addition. organic-chemistry.org The tricarbonyliron moiety can be used as a stereodirecting group in nucleophilic additions to dienone complexes, controlling the facial selectivity of the attack. researchgate.net
| Reaction Type | Reagent/Catalyst | Key Features | Potential Product Type |
| Electrophilic Addition | HX (e.g., HBr) | Forms resonance-stabilized allylic carbocation; yields 1,2- and 1,4-adducts. libretexts.orglibretexts.org | Halogenated decenones |
| Nucleophilic (Conjugate) Addition | Thiols/Amino Acid Catalyst | Double conjugate addition. scientific.net | Thioether derivatives |
| Nucleophilic (Conjugate) Addition | Alkenylboronic acids/Chiral Diols | Asymmetric double conjugate addition with high stereoselectivity. rsc.orgrsc.org | Chiral bis-adducts |
| Nucleophilic (Conjugate) Addition | Grignard Reagents | Highly regioselective 1,4-addition. organic-chemistry.org | Alkylated decenones |
| Nucleophilic (Conjugate) Addition | Malononitrile/Organocatalyst | Cascade conjugate addition-intramolecular cyclization. acs.org | Cyclic derivatives |
Reductive and Oxidative Manipulations of Dienone Moieties
The dienone functionality is amenable to a variety of reductive and oxidative transformations, allowing for the selective modification of the carbonyl group or the carbon-carbon double bonds.
Reductive Manipulations: The selective reduction of conjugated dienones can be achieved using various reagents and catalysts. For instance, transfer hydrogenation using isopropanol (B130326) as a hydrogen source in the presence of an iridium catalyst can selectively reduce the α,β-C=C double bond, leaving the carbonyl group intact. organic-chemistry.org Wilkinson's catalyst, tris(triphenylphosphine)rhodium(I) chloride, has been employed for the selective hydrogenation of disubstituted double bonds in dienones. tandfonline.com Furthermore, enzymatic methods using ene-reductases have been developed for the asymmetric desymmetrization of prochiral cyclohexadienones, affording chiral cyclohexenones with high enantioselectivity. rsc.org The choice of reducing agent and catalyst is crucial for achieving the desired selectivity, whether it be 1,2-reduction of the carbonyl, 1,4-reduction of the conjugated system, or complete saturation.
Oxidative Manipulations: The oxidation of dienones can lead to a range of products depending on the oxidant and reaction conditions. A metal-free method using DBU and molecular oxygen in acetonitrile has been developed for the oxidation of dienones to 2,6-dione derivatives. acs.orgacs.org This reaction proceeds through a peroxide intermediate followed by a Kornblum–DeLaMare rearrangement. acs.orgresearchgate.net Catalytic oxidation of dienones with iodosylbenzene in the presence of tetraphenylporphinato-manganese(III) chloride can yield the corresponding epoxides and pyrans. oup.comoup.com Additionally, electrochemical methods offer a sustainable approach to the oxidative dearomatization of phenols to form dienones. acs.orgresearchgate.net
| Transformation | Reagent/Catalyst | Outcome |
| Selective Reduction | [Ir(cod)Cl]₂, dppp, Cs₂CO₃, 2-propanol | Reduction of α,β-C=C double bond. organic-chemistry.org |
| Selective Reduction | Tris(triphenylphosphine)rhodium(I) chloride | Hydrogenation of disubstituted double bonds. tandfonline.com |
| Asymmetric Reduction | Ene-reductase (e.g., Bacillus subtilis YqjM) | Enantioselective reduction of one double bond in prochiral dienones. rsc.org |
| Oxidation | DBU/O₂ | Formation of 2,6-dione derivatives. acs.orgacs.org |
| Oxidation | Iodosylbenzene/TPPMn(III)Cl | Formation of epoxides and pyrans. oup.comoup.com |
| Electrochemical Oxidation | Mn₃O₄ nanoparticles (for epoxidation) | Epoxidation of alkenes. acs.org |
Ring-Opening Metathesis Polymerization (ROMP) Mechanisms for Dienone Monomers
Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that typically involves the use of strained cyclic olefins as monomers. youtube.comwikipedia.org The driving force for the polymerization is the relief of ring strain. wikipedia.orgwikipedia.org this compound, being an acyclic diene, is not a suitable monomer for ROMP.
However, it is important to distinguish ROMP from Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a step-growth condensation polymerization used to polymerize terminal dienes into polyenes. wikipedia.orgjove.com This process is driven by the removal of a small volatile molecule, typically ethylene. wikipedia.orgjove.com A molecule like this compound, if it were a terminal diene, could potentially undergo ADMET to form a polyalkenamer. wikipedia.orgnih.gov Recent advances in catalyst design have allowed for stereocontrolled ADMET, enabling the synthesis of polymers with predictable cis/trans ratios. nih.govacs.org
While this compound itself is not a ROMP monomer, cyclic dienones can be. The reactivity of cycloalkenes in ROMP generally decreases with increasing ring size due to a decrease in ring strain. youtube.com Highly strained cyclic olefins like cyclobutene (B1205218) and norbornene derivatives are ideal monomers for ROMP. youtube.comnsf.gov
Computational Approaches to Deca 3,7 Dien 2 One Reactivity and Structure
Quantum Chemical Calculations (DFT) for Reaction Energetics and Transition States
Density Functional Theory (DFT) has become a important tool for investigating the thermodynamics and kinetics of reactions involving complex organic molecules. nrel.gov DFT calculations are used to determine the geometries of reactants, products, and transition states, as well as their corresponding energies. nrel.govnih.gov This information is crucial for understanding reaction mechanisms and predicting the feasibility and outcomes of chemical transformations.
For instance, in the study of domino reactions involving related tricyclic systems, DFT calculations at the M06-2X/6-31+G(d) level of theory have been employed to analyze the reaction of (10-oxotricyclo[4.2.1.12,5]deca-3,7-dien-9-yl)methyl nitrite (B80452) with the hydroxide (B78521) ion. oup.comoup.comresearchgate.net These calculations help in understanding the energy landscape of the reaction, including the energies of intermediates and transition states. oup.com The choice of functional and basis set, such as B3LYP with 6-311++G(d,p), is critical for obtaining accurate results that align with experimental observations. nih.gov
The application of DFT extends to predicting the stereoselectivity of reactions. For example, in Diels-Alder reactions, DFT calculations can elucidate the stability of different transition states (e.g., syn,endo-, syn,exo-, anti,endo-, and anti,exo-), thereby predicting the major product. niscpr.res.in The calculated activation energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG*) of activation provide a quantitative measure of the kinetic barriers for different reaction pathways. niscpr.res.inresearchgate.net
Table 1: Calculated Relative Energies for Diels-Alder Reaction Transition States This table is illustrative and based on typical data from DFT studies on similar polycyclic systems.
| Transition State | Relative Energy (kcal/mol) |
|---|---|
| TS(syn,exo) | 0.00 |
| TS(syn,endo) | +1.822 |
| TS(anti,exo) | +4.111 |
| TS(anti,endo) | +5.553 |
Data adapted from theoretical calculations on related systems. niscpr.res.in
Molecular Dynamics Simulations for Kinetic Energy Disposition in Multistep Reactions
Molecular dynamics (MD) simulations offer a powerful method to study the time evolution of a chemical system and the role of kinetic energy in multistep, or domino, reactions. oup.comhku.hk By simulating the trajectories of atoms over time, MD can reveal non-statistical behaviors that are not captured by transition state theory alone. oup.com
In the context of the domino reaction of (10-oxotricyclo[4.2.1.12,5]deca-3,7-dien-9-yl)methyl nitrite, MD simulations have shown that the kinetic energy generated in the first step of the reaction can act as a driving force for the subsequent step. oup.comoup.comresearchgate.net This phenomenon, known as energy disposition, occurs when the energy released from the first transition state is not fully dissipated through intramolecular vibrational energy redistribution before the system proceeds to the next reaction stage. oup.com
Simulations can be initiated from the first transition state (TS1) to observe the subsequent dynamics. oup.com The results often show that trajectories starting from TS1 are more likely to proceed to the second step of the domino reaction compared to trajectories initiated from the intermediate with thermal energy distribution. oup.com This highlights the importance of dynamic effects in determining the reaction outcome. oup.com The simulations are typically performed at different temperatures to assess the temperature dependence of these dynamic effects. oup.com
Analysis of Potential Energy Surfaces (PES) for Mechanistic Insight
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system as a function of its atomic coordinates. longdom.org The shape of the PES provides crucial insights into reaction mechanisms, identifying stable intermediates, transition states, and the pathways that connect them. longdom.orgrsc.org
For complex reactions, the PES can reveal the existence of bifurcations, where a single transition state leads to multiple products, and non-IRC (Intrinsic Reaction Coordinate) paths. oup.com The analysis of the PES is essential for understanding non-statistical reaction dynamics. In cases where the potential energy of the first transition state (TS1) is higher than the second (TS2), significant kinetic energy is released, which can influence the subsequent reaction path. oup.com
The study of the PES for the reaction of (10-oxotricyclo[4.2.1.12,5]deca-3,7-dien-9-yl)methyl nitrite with a hydroxide ion revealed such a topology, explaining the observed domino effect where the excess kinetic energy drives the second reaction step. oup.comoup.comresearchgate.net The shape of the PES can be computationally demanding to explore, especially for larger molecules, but it provides a comprehensive picture of the reaction landscape. longdom.org
Computational Modeling of Conformational Landscapes and Stereoelectronic Effects
The three-dimensional structure of a molecule, including its various stable conformations, plays a critical role in its reactivity. Computational methods are used to explore the conformational landscape of molecules like Deca-3,7-dien-2-one and its derivatives to identify low-energy conformers. acs.org
DFT calculations, for example, have been used to find numerous unique conformers for flexible ring systems within a certain energy window of the global minimum. acs.org For each conformer, properties like relative energies and dihedral angles can be calculated to understand their stability and population at a given temperature. acs.org
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences reactivity, are also investigated using computational models. ru.nl For instance, the observed regio- and stereoselectivity in nucleophilic additions to related tricyclic systems can be rationalized by considering both steric hindrance and stereoelectronic factors. ru.nl Computational analysis can help determine whether the observed selectivity is due to steric blocking of one face of the molecule or favorable orbital overlap in a specific approach trajectory.
Table 2: Example of Calculated Relative Energies of Conformers This is a representative table illustrating the type of data generated from conformational analysis.
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| A | 0.00 |
| B | 0.35 |
| C | 1.89 |
| D | 2.15 |
Data adapted from computational studies on similar flexible molecules. acs.org
In Silico Techniques for Predicting Reactivity and Selectivity
In silico techniques encompass a broad range of computational methods used to predict the chemical and biological properties of molecules. researchgate.net These methods are invaluable in the early stages of research for screening large numbers of compounds and prioritizing experimental efforts. researchgate.netnih.gov
For predicting reactivity and selectivity, methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are employed. Molecular docking can predict the preferred binding orientation of a molecule to a receptor or enzyme, which is crucial for designing biologically active compounds. researchgate.netplos.org For example, the binding of derivatives of 3,7-cyclodecadien-1-one to target proteins has been studied using molecular docking to understand their potential biological activity. researchgate.net
DFT-based reactivity indices, derived from the analysis of the electron density, can also be used to predict the most reactive sites in a molecule for electrophilic or nucleophilic attack. imist.maresearchgate.net These indices provide a theoretical basis for rationalizing and predicting the regioselectivity observed in chemical reactions. functmaterials.org.ua The combination of these in silico approaches provides a powerful toolkit for understanding and predicting the chemical behavior of this compound and related compounds.
Advanced Spectroscopic and Chromatographic Characterization of Deca 3,7 Dien 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural elucidation of organic molecules like Deca-3,7-dien-2-one. emerypharma.com Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled.
1D NMR (¹H and ¹³C):
¹H-NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Key signals for this compound include vinylic protons on the two double bonds (C3=C4 and C7=C8), allylic protons, and the methyl protons of the acetyl group. The chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J-values) reveal which protons are adjacent to one another. emerypharma.com
¹³C-NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. For this compound, this includes the carbonyl carbon (C2), the four sp² hybridized carbons of the dienyl system, and the sp³ hybridized carbons of the alkyl chain. The chemical shifts are indicative of the carbon type (e.g., C=O, C=C, CH₃). oxinst.comuniv-lemans.fr
2D NMR for Connectivity and Stereochemistry: To confirm the precise bonding framework and spatial arrangement, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, mapping out the sequence of connected protons throughout the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon atoms with their attached protons, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. oxinst.com It is crucial for connecting molecular fragments, such as linking the acetyl group to the dienyl chain via the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, particularly the geometry (E/Z) of the double bonds, NOESY is invaluable. It identifies protons that are close in space, regardless of whether they are connected through bonds. For example, a NOESY correlation between specific vinylic and allylic protons can definitively establish the cis or trans configuration at the C3 and C7 double bonds. mdpi.com
A hypothetical table of NMR data for (3E,7E)-Deca-3,7-dien-2-one is presented below.
Interactive Table 1: Hypothetical NMR Data for (3E,7E)-Deca-3,7-dien-2-one in CDCl₃
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (CH₃) | 2.25 | s | - | 27.5 | C2, C3 |
| 2 (C=O) | - | - | - | 198.5 | - |
| 3 (CH) | 6.10 | d | 15.8 | 132.0 | C1, C2, C5 |
| 4 (CH) | 6.80 | dt | 15.8, 6.9 | 145.0 | C2, C5, C6 |
| 5 (CH₂) | 2.15 | q | 6.9 | 32.5 | C3, C4, C6, C7 |
| 6 (CH₂) | 2.10 | q | 7.0 | 35.0 | C4, C5, C7, C8 |
| 7 (CH) | 5.45 | dt | 15.4, 7.0 | 125.0 | C5, C6, C9 |
| 8 (CH) | 5.60 | m | 15.4, 6.8 | 135.0 | C6, C7, C9, C10 |
| 9 (CH₂) | 2.05 | quint | 7.2 | 34.0 | C7, C8, C10 |
| 10 (CH₃) | 0.95 | t | 7.2 | 13.5 | C8, C9 |
Mass Spectrometry Techniques for Molecular Fingerprinting and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, assessing its purity, and gaining structural information through fragmentation analysis. The resulting mass spectrum serves as a "molecular fingerprint". biorxiv.orgmdpi.com For this compound, electron ionization (EI) is a common method that generates a molecular ion (M⁺) and a characteristic pattern of fragment ions. The molecular ion peak would confirm the compound's molecular weight, while the fragmentation pattern helps in structural confirmation.
GC-MS combines the separation capabilities of Gas Chromatography (GC) with the detection power of Mass Spectrometry. imreblank.ch This hyphenated technique is ideal for analyzing complex mixtures, such as extracts from natural sources or products from a chemical synthesis. derpharmachemica.comuin-alauddin.ac.idscholarsresearchlibrary.com
Separation (GC): A sample containing this compound is injected into the GC, where it is vaporized. The components of the mixture are separated as they travel through a capillary column, based on their volatility and affinity for the column's stationary phase. This compound will exit the column at a specific retention time.
Detection (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. It is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio. imreblank.ch The output provides both the retention time (from GC) and the mass spectrum (from MS) for each component, allowing for confident identification by comparing the obtained spectrum to reference libraries. usm.my
Interactive Table 2: Expected GC-MS Fragmentation Data for this compound
| m/z Value | Ion Identity | Description |
| 152 | [M]⁺ | Molecular Ion |
| 137 | [M - CH₃]⁺ | Loss of a methyl radical |
| 109 | [M - C₃H₅O]⁺ | Cleavage of the acetyl group and adjacent carbon |
| 95 | [C₇H₁₁]⁺ | Fragmentation within the dienyl chain |
| 67 | [C₅H₇]⁺ | Common fragment for cyclohexene-like structures or dienyl fragments |
| 43 | [CH₃CO]⁺ | Acetyl cation (characteristic for methyl ketones) |
Evolved Gas Analysis (EGA) is a technique used to study the thermal properties of a material. shimadzu.com When coupled with GC/MS, it provides detailed insight into the thermal decomposition pathway of a substance. scholarena.com The process involves heating a sample of this compound in a furnace under a controlled atmosphere (e.g., inert helium) over a programmed temperature range.
The gases and volatile compounds that "evolve" or are released from the sample as it decomposes at different temperatures are collected. frontier-lab.com
These evolved gases are then introduced into the GC/MS for separation and identification. By analyzing the compounds generated at specific temperature intervals, a thermal decomposition profile, or thermogram, can be constructed. This reveals the temperatures at which the molecule breaks down and the identity of the resulting decomposition products, providing valuable information about its thermal stability and degradation mechanisms. shimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
X-ray Diffraction for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray Diffraction (XRD) can determine the precise three-dimensional arrangement of atoms in the solid state, provided a suitable single crystal of the compound can be grown. anton-paar.com XRD is considered the gold standard for absolute structure determination. The fundamental principle is Bragg's Law (nλ = 2dsinθ), which relates the wavelength of X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d). anton-paar.com
Crystal Growth: A high-quality single crystal of this compound is required.
Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is recorded.
Structure Solution: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule. This map is then interpreted to determine the precise coordinates of each atom in the crystal unit cell. publish.csiro.au
The final model provides highly accurate data on bond lengths, bond angles, and torsional angles, offering definitive proof of the molecule's connectivity and stereochemistry in the solid phase. researchgate.net
Advanced Chromatographic Methods for Separation and Purity Analysis
Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of compounds. skpharmteco.com For molecules that are chiral (exist as non-superimposable mirror images, or enantiomers), specialized chiral HPLC methods are necessary to determine enantiomeric purity. chromatographyonline.com While this compound itself is not chiral, related structures with chiral centers rely on this technique. If a derivative of this compound were synthesized to include a stereocenter, chiral HPLC would be essential for its analysis.
The separation is achieved using a chiral stationary phase (CSP). These phases contain a chiral selector that interacts differently with each enantiomer, causing one to be retained on the column longer than the other. mdpi.com This differential interaction results in the separation of the enantiomers into two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (ee), a critical measure of purity for chiral compounds. chromatographyonline.com
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions in real-time. wisc.eduumass.edu Its application is crucial in syntheses involving this compound, allowing for the qualitative assessment of reactant consumption, intermediate formation, and product appearance. rsc.orgsigmaaldrich.com The principle of separation in TLC is based on the differential partitioning of compounds between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent system). wisc.edu
In the context of reactions producing or consuming this compound, TLC is typically performed using silica (B1680970) gel plates as the stationary phase. Silica gel is a polar adsorbent, meaning that more polar compounds will adhere to it more strongly and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. wisc.edu Conversely, less polar compounds will travel further with the mobile phase, exhibiting a higher Rf value.
The process involves spotting a dilute solution of the reaction mixture onto the baseline of a TLC plate. umass.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase, or eluent. wisc.edu As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates. scribd.com For a compound like this compound, which possesses moderate polarity due to its ketone functional group, a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is commonly employed as the mobile phase. rsc.org The ratio of these solvents is optimized to achieve clear separation between the spots of the starting materials and the products.
Visualization of the separated spots is often straightforward for conjugated compounds like this compound. The presence of the conjugated dienone system allows for visualization under ultraviolet (UV) light, where the compound will appear as a dark spot on the fluorescent background of the TLC plate (UV quenching). umass.edu By comparing the intensity of the reactant spot to the product spot over time, a chemist can determine if the reaction is proceeding, has stalled, or is complete. umass.edu
Table 1: Typical TLC Parameters for Monitoring a Reaction Involving this compound
| Parameter | Description | Typical Value/Method |
| Stationary Phase | The adsorbent material coated on the plate. | Silica Gel 60 F254 |
| Mobile Phase (Eluent) | The solvent system used to develop the plate. The ratio is adjusted to achieve optimal separation. | Hexane/Ethyl Acetate (B1210297) (e.g., 4:1 v/v) |
| Application | Method of applying the reaction mixture to the plate. | Spotting via capillary tube umass.edu |
| Development | The process of the mobile phase ascending the plate. | Ascending development in a closed chamber wisc.edu |
| Visualization | Method used to see the separated compound spots. | UV light (254 nm) umass.edu |
| Analysis | Comparison of Rf values of starting material, product, and co-spotted reference standards. | The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical tools used to elucidate the structural features of molecules like this compound. IR spectroscopy is primarily used to identify the presence of specific functional groups, while UV-Vis spectroscopy provides information about electronic transitions, particularly within conjugated systems. utdallas.edusci-hub.se
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching and bending). utdallas.edu Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint. For this compound, the key functional groups are the ketone (C=O) and the carbon-carbon double bonds (C=C).
The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. Because this ketone is conjugated with a C=C double bond (an α,β-unsaturated ketone), its absorption frequency is typically lowered by 20-40 cm⁻¹ compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹). Therefore, the C=O stretch for this compound is expected in the range of 1675-1690 cm⁻¹. The stretching vibrations of the C=C bonds will appear as one or more bands of variable intensity in the 1600–1650 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp²-hybridized carbons of the alkenes are expected just above 3000 cm⁻¹, while those for sp³-hybridized carbons appear just below 3000 cm⁻¹.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkene | C=C Stretch | 1600 - 1650 | Medium to Weak |
| α,β-Unsaturated Ketone | C=O Stretch | 1675 - 1690 | Strong, Sharp |
| Alkene | =C-H Stretch | 3010 - 3100 | Medium |
| Alkane | -C-H Stretch | 2850 - 2960 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. sci-hub.se This technique is particularly sensitive to the presence of conjugated π-electron systems.
This compound contains a chromophore in the form of an α,β-unsaturated ketone. The conjugation of the carbonyl group with the C3=C4 double bond creates a molecular orbital system that allows for specific electronic transitions at energies corresponding to the UV region of the electromagnetic spectrum. Two primary transitions are expected:
A high-intensity π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated enone systems, this absorption typically occurs in the 210–250 nm range.
A lower-intensity n → π* transition, which involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to a π* antibonding orbital. This transition is symmetry-forbidden and thus weaker, appearing at a longer wavelength, typically in the 300–330 nm range.
The exact position of the absorption maximum (λmax) is influenced by the solvent and the specific geometry of the molecule. This analysis confirms the presence and extent of conjugation within the molecule.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Chromophore | Expected Wavelength (λmax) |
| π → π | Conjugated C=C-C=O system | ~ 210 - 250 nm |
| n → π | Carbonyl group (C=O) | ~ 300 - 330 nm |
Bioorganic and Chemical Applications of Deca 3,7 Dien 2 One and Analogues
Role as Synthetic Intermediates in Complex Molecule Synthesis
The reactivity of the dienone core makes it an excellent building block for the stereocontrolled construction of intricate molecular architectures found in many biologically active natural products.
A significant family of natural products, the spirotetronates, are distinguished by their potent biological activities and a common structural feature: a cyclohexene (B86901) ring spiro-linked to a tetronic acid moiety. acs.org This core is often a 4-hydroxy-1-oxaspiro[4.5]deca-3,7-dien-2-one unit, a direct analogue of this compound. nih.govacs.orgnih.govfrontiersin.org The synthesis of this spirocyclic dienone is a central challenge in the total synthesis of these complex molecules. nih.govacs.org
Key synthetic strategies that have been developed to access the spirotetronate core include:
Diels-Alder/Dieckmann Route: This is a classical and extensively developed approach. It typically involves a Diels-Alder reaction to construct the cyclohexene ring, followed by a Dieckmann condensation to form the tetronate ring. nih.govacs.org For instance, the reaction of a dienophile, such as an acrylate (B77674) derivative, with a diene can form the six-membered ring, which is then elaborated. nih.gov
Intramolecular Diels-Alder (IMDA) Reactions: In some approaches, an IMDA strategy is employed to generate diverse diastereomers of the spirotetronate core, which is particularly relevant for accessing complex members of the family like the quartromicins. nih.gov
Bioinspired Strategies: The total synthesis of abyssomicin C, a prominent spirotetronate, has been achieved through a bioinspired Diels-Alder reaction that converts an acyclic tetronate precursor into the characteristic spirotetronate structure. mdpi.com
The intricate structures and significant biological potential of spirotetronates have made them central targets for synthetic chemists, with the dienone spiro-core being the crucial element requiring precise stereocontrol. acs.orgnih.govacs.org
Table 1: Examples of Spirotetronate Natural Products Featuring a Dienone Analogue Core
| Natural Product | Producing Organism (Typical) | Key Structural Feature |
|---|---|---|
| Chlorothricin | Streptomyces spp. | The first discovered spirotetronate, defining the class. acs.orgacs.org |
| Abyssomicin C | Verrucosispora sp. (marine actinomycete) | Contains the 4-hydroxy-1-oxaspiro[4.5]this compound core; target of multiple total syntheses. acs.orgmdpi.com |
| Quartromicins | Amycolatopsis sp. | Complex spirotetronates whose synthesis has been approached via IMDA strategies. nih.gov |
Beyond specific total synthesis targets, dienone structures like this compound serve as valuable starting points in diversity-oriented synthesis (DOS). The goal of DOS is to generate libraries of structurally diverse small molecules for biological screening by starting from a single, versatile core molecule. researchgate.net
The dienone motif is well-suited for this purpose due to its multiple reactive sites. For example, phototropone (bicyclo[3.2.0]hepta-2,6-dien-7-one), a rigid bicyclic dienone, has been demonstrated as a versatile synthetic intermediate. researchgate.net Its cyclobutene (B1205218) and cyclopentenone motifs can be selectively functionalized through various transformations, including epoxidations, cycloadditions, and Grignard additions, to rapidly generate a wide range of novel and complex bicyclic scaffolds. researchgate.net Similarly, spiro[4.5]decane skeletons, which can be accessed through photocatalytic radical dearomative cyclization reactions involving dienone intermediates, provide access to underrepresented areas of chemical space. acs.org The ability to construct diverse spirocyclic and polycyclic frameworks from relatively simple dienone precursors underscores their importance as scaffolds in modern organic and medicinal chemistry. rsc.org
Total Synthesis of Spirotetronate Natural Products
Involvement in Biosynthetic Pathways (Non-Human Specific Contexts)
In nature, dienone structures appear as intermediates or final products in the metabolic pathways of numerous organisms, from microbes to plants. They are often part of the vast family of isoprenoids and terpenoids.
Terpenoids are a large and diverse class of natural products built from five-carbon isoprene (B109036) units. mdpi.com Their biosynthesis begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. frontiersin.orgpnas.org
A group of enzymes known as prenyltransferases (or synthases) catalyze the sequential head-to-tail condensation of these C5 units to form linear isoprenyl diphosphate chains of varying lengths, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). mdpi.compnas.orgumyu.edu.ng These linear molecules are the direct precursors to the vast array of cyclic and acyclic terpenoids. The structural diversification is primarily achieved by terpene synthase (TPS) enzymes, which catalyze complex cyclization and rearrangement reactions of the linear precursors. umyu.edu.ngresearchgate.net Further modifications by enzymes like cytochrome P450 oxygenases introduce additional functional groups, including ketone moieties, which can lead to the formation of dienone structures. umyu.edu.ng
Table 2: Key Enzymes in Terpenoid Biosynthesis
| Enzyme Class | Function | Precursor(s) | Product(s) |
|---|---|---|---|
| Prenyltransferases (e.g., FPPS) | Catalyze sequential condensation of C5 units. umyu.edu.ng | IPP, DMAPP, GPP | GPP, FPP, GGPP |
| Terpene Synthases (TPS) | Catalyze cyclization and rearrangement of linear precursors. umyu.edu.ngresearchgate.net | GPP, FPP, GGPP | Diverse terpene skeletons |
Dienone analogues have been identified as natural metabolites in a variety of organisms. While the specific compound this compound is not widely reported, structurally related molecules are well-documented.
Saccharomyces cerevisiae : This yeast is known to produce a complex mixture of volatile organic compounds, including numerous ketones, during fermentation. nih.govacs.orgnih.gov While GC-MS analyses have identified a wide array of metabolites, this compound has not been specifically listed among them. researchgate.netimpactfactor.org However, the fundamental metabolic pathways for producing ketones and lipid-derived compounds are well-established in yeast. asm.orgnih.gov One study identified a complex flavonoid derivative in subjects with detectable S. cerevisiae that contained a 3,7-dimethylocta-2,6-dien-1-yl moiety, indicating that the biosynthetic machinery to produce such dienyl structures exists. udl.cat
Streptomyces : This genus of bacteria is a prolific source of secondary metabolites, including the spirotetronate family of antibiotics. acs.orgfrontiersin.orgfrontiersin.org The biosynthesis of these compounds proceeds through polyketide pathways, which involve complex cyclization cascades to form the characteristic spiro-dienone core. acs.orgmdpi.comrsc.org Furthermore, dienic polyols named Streptenols, which are metabolites of Streptomyces fimbriatus, are derived from a (3,5-heptadien-2-one) tricarbonyliron complex in a synthetic context, highlighting the relevance of dienone structures to metabolites from this genus. researchgate.net
Artemisia annua : This plant is renowned for its production of terpenoids, including the antimalarial drug artemisinin. pnas.orgnih.gov The essential oil of A. annua contains a significant amount of the monoterpene artemisia ketone (3,3,6-trimethyl-1,5-heptadien-4-one), a clear structural analogue of a dienone. mdpi.com Its presence confirms that dienone structures are key metabolites within the complex terpenoid profile of this plant. mdpi.com
Mitragyna inermis : Phytochemical analysis of this plant has revealed a rich diversity of compounds, primarily indole (B1671886) and oxindole (B195798) alkaloids, as well as flavonoids and terpenoids. umyu.edu.ngactapharmsci.com The biosynthesis of its characteristic alkaloids proceeds through complex rearrangements of the monoterpene indole precursor, strictosidine. nih.govresearchgate.net Currently, there is no direct evidence in the literature reporting the presence of this compound or similar simple dienones as metabolites in M. inermis.
Table 3: Occurrence of Dienone Analogues as Natural Metabolites
| Organism | Finding | Relevant Compound(s) |
|---|---|---|
| Saccharomyces cerevisiae | Produces many ketones; a complex metabolite with a dienyl moiety has been reported. udl.cat | 3-(3,7-dimethylocta-2,6-dien-1-yl)-... (part of a larger molecule) |
| Streptomyces spp. | Major producers of spirotetronates with a spiro-dienone core. acs.orgrsc.org | Chlorothricin, Versipelostatin, etc. |
| Artemisia annua | A major component of its essential oil is a dienone. mdpi.com | Artemisia ketone |
Enzyme-Catalyzed Formation of Isoprenoids and Terpenoids via Dienone Precursors
Development of Novel Organic Reactions and Methodologies
The unique reactivity of the dienone system has made it a valuable platform for developing new synthetic methods. The conjugated π-system allows for participation in various pericyclic reactions, cycloadditions, and conjugate additions.
Recent advancements include:
Photocatalytic Cyclizations: Visible light-induced photoredox catalysis has been used to achieve highly efficient ortho-dearomative cyclization between alkynes and benzyl (B1604629) malonates to furnish spiro[4.5]deca-1,7,9-trien-6-ones in high yields under mild conditions. acs.org
Dienamine Catalysis: The in-situ formation of dienamine intermediates from α,β-unsaturated ketones and a chiral amine catalyst has emerged as a powerful technology in asymmetric synthesis, enabling reactions like enantioselective Michael additions. nih.gov
[3+2] Cycloadditions: Thiocarbonyl ylides have been shown to undergo [3+2]-cycloaddition with dienones, providing access to complex polyfunctionalized molecules and thiophene (B33073) derivatives which are versatile synthetic intermediates. frontiersin.org
Michael Additions: Dienones such as 2-acetyl-2-cyclohexen-1-one (B13947441) can act as Michael acceptors, reacting with nucleophiles like decalin-1,3-diones to form tricyclic compounds, which can be further elaborated into tetracyclic steroid-like frameworks. cannalib.eu
These examples demonstrate that the dienone moiety is not just a synthetic target but also a key enabler in the discovery and optimization of new, efficient, and stereoselective chemical reactions.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxy-1-oxaspiro[4.5]this compound |
| Spirotetronate |
| Tetronic acid |
| Acrylate |
| Chlorothricin |
| Abyssomicin C |
| Quartromicins |
| Versipelostatin |
| Phototropone (bicyclo[3.2.0]hepta-2,6-dien-7-one) |
| Spiro[4.5]decane |
| Isoprenoids |
| Terpenoids |
| Isopentenyl diphosphate (IPP) |
| Dimethylallyl diphosphate (DMAPP) |
| Geranyl diphosphate (GPP) |
| Farnesyl diphosphate (FPP) |
| Geranylgeranyl diphosphate (GGPP) |
| Artemisinin |
| Artemisia ketone (3,3,6-trimethyl-1,5-heptadien-4-one) |
| Strictosidine |
| Streptenols |
| (3,5-heptadien-2-one)tricarbonyliron |
| Spiro[4.5]deca-1,7,9-trien-6-one |
| Dienamine |
| Thiocarbonyl ylide |
| Thiophene |
| 2-acetyl-2-cyclohexen-1-one |
Material Science Applications (e.g., Polymer Synthesis via ROMP of Tricyclodeca-3,9-diene monomers)
The exploration of novel monomers for polymer synthesis is a cornerstone of materials science, enabling the development of advanced materials with tailored properties. While the direct application of this compound in polymer science is not extensively documented in current literature, significant research has been conducted on its structural analogues, particularly tricyclic deca-diene monomers. A prominent example is endo-tricyclo[4.2.2.02,5]deca-3,9-diene (TDD), a class of strained cyclobutene monomers that are highly reactive in Ring-Opening Metathesis Polymerization (ROMP). researchgate.netrsc.org These monomers serve as valuable building blocks for a variety of functional polymers.
The primary route to synthesizing TDD monomers is through the Diels-Alder reaction between 1,3,5,7-cyclooctatetraene and various dienophiles, a method that provides access to a range of functionalized monomers suitable for ROMP. rsc.orgchemrxiv.org The inherent strain in the cyclobutene ring of TDD makes it particularly susceptible to ring-opening, driving the polymerization process. rsc.org
Research has focused on the ROMP of ester-functionalized TDD monomers, such as 4-oxa-endo-tetracyclo[5.4.2.02,6.08,11]trideca-9,12-dien-3-one and endo–endo-tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate. rsc.orgrsc.org The polymerization of these monomers using well-defined ruthenium-based catalysts, like the Grubbs first and third-generation catalysts, proceeds in a living fashion. rsc.orgrsc.org This "living" characteristic is crucial as it allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index - PDI), and complex architectures like block and star copolymers. researchgate.netacs.orgacs.org
The polymerization rates for these TDD monomers have been found to be comparable to or even higher than those of commonly used norbornene derivatives. rsc.orgrsc.org Kinetic studies have revealed that the ratio of the initiation rate to the propagation rate (ki/kp) for TDD monomers is significantly larger than that for norbornene derivatives, which contributes to the controlled nature of the polymerization even with slower-initiating catalysts. acs.org
The resulting polymers from TDD monomers, such as poly(TDD), exhibit unique thermal and physical properties. For instance, polymers derived from ester-functionalized TDDs are typically amorphous and soluble in polar organic solvents. rsc.orgrsc.org A significant finding is that the incorporation of TDD-derived units into copolymers, for example with norbornene, leads to a substantial and linear increase in the glass transition temperature (Tg) of the resulting material. rsc.orgrsc.org This demonstrates the potential of TDD monomers to enhance the thermal stability of polymers. Analysis of the pyrolysis mechanism of these polymers suggests that thermal decomposition occurs via a retro-Diels–Alder reaction. rsc.orgrsc.org
The living nature of TDD monomer polymerization has been successfully exploited to create well-defined, complex polymer structures. For the first time, diblock copolymers using a second-generation Hoveyda–Grubbs catalyst have been synthesized. acs.org Furthermore, the "core-first" approach using a three-arm initiator has yielded three-arm star polymers and star diblock copolymers with precise molecular weights and very narrow PDIs. acs.orgfigshare.com
Below are interactive data tables summarizing key findings from research on the ROMP of TDD monomers.
Table 1: ROMP of Ester-Functionalized TDD Monomers This table presents data on the ring-opening metathesis polymerization of two different ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene (TDD) monomers using a third-generation Grubbs catalyst (G3).
| Monomer | Catalyst Loading (mol%) | Solvent | Time (min) | Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) |
| 1 | 1.0 | CH2Cl2/DMF | 60 | >99 | 36.8 | 1.16 |
| 1 | 1.0 | DMF | 10 | >99 | 39.4 | 1.13 |
| 1 | 0.5 | DMF | 10 | >99 | 73.5 | 1.10 |
| 2 | 1.0 | CH2Cl2 | 60 | >99 | 32.7 | 1.13 |
| 2 | 0.5 | CH2Cl2 | 60 | >99 | 63.1 | 1.11 |
Data sourced from Polymer Chemistry, 2023. rsc.org Monomer 1 : 4-oxa-endo-tetracyclo[5.4.2.02,6.08,11]trideca-9,12-dien-3-one Monomer 2 : endo–endo-tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate
Table 2: Thermal Properties of Poly(TDD-co-Norbornene) Copolymers This table illustrates the effect of incorporating Monomer 2 on the glass transition temperature (Tg) of copolymers with norbornene (NB).
| Mole Fraction of Monomer 2 in Copolymer | Tg (°C) |
| 0 (Polynorbornene) | 39 |
| 0.25 | 78 |
| 0.40 | 105 |
| 0.50 | 125 |
Data sourced from Polymer Chemistry, 2023. rsc.org
These findings underscore the potential of tricyclodeca-3,9-diene monomers as versatile building blocks in material science for creating polymers with high thermal stability and complex, well-defined architectures through living ROMP.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing Deca-3,7-dien-2-one with high purity?
- Answer : Synthesis should follow rigorous protocols, including stepwise purification (e.g., column chromatography or distillation) and validation via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Experimental sections must detail catalysts, solvents, and reaction conditions (e.g., temperature, time) to ensure reproducibility . For novel synthetic routes, include spectroscopic data (NMR, IR) and comparison to literature values to confirm structural integrity .
Q. Which analytical techniques are critical for validating the structural identity of this compound?
- Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm bond connectivity and stereochemistry. Mass spectrometry (MS) and infrared (IR) spectroscopy can corroborate molecular weight and functional groups. Cross-reference data with established databases (e.g., SciFinder, Reaxys) to resolve ambiguities . Purity assessments should include melting point analysis and chromatographic methods (e.g., GC-FID) .
Q. How can researchers design a systematic literature review for this compound?
- Answer : Define search terms (e.g., "this compound synthesis," "spectroscopic characterization") and filter primary sources from peer-reviewed journals using databases like PubMed or Web of Science. Exclude non-academic platforms (e.g., ) and prioritize studies with detailed experimental protocols. Organize findings into tables comparing synthetic routes, yields, and spectral data .
Advanced Research Questions
Q. How should researchers address contradictions in reported physicochemical properties of this compound?
- Answer : Perform meta-analysis of existing data to identify outliers. Replicate experiments under standardized conditions (e.g., solvent purity, instrumentation calibration) and apply statistical tools (e.g., ANOVA) to assess variability. If discrepancies persist, investigate environmental factors (e.g., humidity, light exposure) or propose isomerization pathways using computational modeling (DFT) .
Q. What experimental strategies are effective for studying the reactivity of this compound under varying catalytic conditions?
- Answer : Design a factorial experiment varying catalysts (e.g., Lewis acids, enzymes), temperatures, and solvents. Use in-situ monitoring techniques (e.g., FT-IR spectroscopy) to track reaction progress. Compare kinetic data to theoretical models (e.g., Arrhenius plots) and validate intermediates via trapping experiments or isotopic labeling .
Q. How can computational methods enhance mechanistic understanding of this compound’s transformations?
- Answer : Employ density functional theory (DFT) to map reaction coordinates and transition states. Validate computational predictions with experimental activation parameters (ΔG‡, ΔH‡) derived from kinetic studies. Cross-check results using molecular dynamics simulations to account for solvent effects .
Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?
- Answer : Document each step with precise metrics (e.g., stoichiometry, reaction time). Use control experiments to isolate variables (e.g., catalyst loading, pH). Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Methodological Guidelines
- Data Collection : Avoid biased sampling by randomizing experimental batches and including negative controls. For spectral data, use triplicate measurements to calculate standard deviations .
- Conflict Resolution : If results contradict prior studies, conduct peer debriefing sessions and re-examine assumptions (e.g., sample degradation). Publish detailed methodologies to facilitate independent verification .
- Ethical Compliance : Disclose funding sources and conflicts of interest. For collaborative studies, define authorship contributions early to adhere to ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
